Manganese glycinate

Description

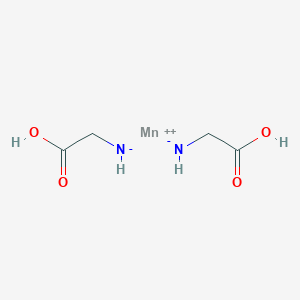

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoacetate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMKPXXKHWQWFB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8MnN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219181 | |

| Record name | Manganese(II) bis(glycinate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6912-28-3, 14281-77-7 | |

| Record name | Manganese(II) bis(glycinate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(II) bis(glycinate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(glycinato)manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Theoretical Framework for the Enhanced Bioavailability of Manganese Glycinate

Abstract

Manganese (Mn) is an essential trace mineral critical for numerous physiological functions, including enzymatic activity, antioxidant defense, bone formation, and metabolism.[1][2][3] The efficacy of manganese supplementation is fundamentally dependent on its bioavailability—the fraction of the ingested nutrient that is absorbed and utilized by the body. Inorganic forms of manganese, such as sulfates and oxides, often exhibit limited bioavailability due to interactions within the gastrointestinal (GI) tract.[4] Manganese glycinate, a chelated form where manganese is bound to the amino acid glycine, has emerged as a superior alternative, predicated on a theoretical basis of enhanced stability, solubility, and unique absorption pathways.[5] This technical guide provides an in-depth exploration of the core scientific principles underpinning the bioavailability of this compound. We will dissect its molecular structure, examine the proposed mechanisms of intestinal absorption, analyze the factors influencing its uptake, and present methodologies for its scientific validation.

The Molecular Advantage: Structure and Stability of this compound

The superior bioavailability of this compound originates from its molecular architecture. It is a coordination complex where a central manganese(II) ion (Mn²⁺) is bonded to two glycine molecules (glycinate anions).[6] Each glycine ligand acts as a bidentate chelator, binding to the manganese ion through both its amino nitrogen and carboxylate oxygen atoms.[6] This forms two stable, five-membered chelate rings, a structure that confers significant thermodynamic stability.[6]

This chelation is the cornerstone of its enhanced biological performance for several key reasons:

-

Protection in the GI Tract: The glycine ligands shield the manganese ion from forming insoluble precipitates with dietary antagonists present in the gut, such as phytates and oxalates found in plant-based foods.[7][8]

-

Enhanced Solubility: The chelated structure improves solubility, particularly at the neutral to alkaline pH of the small intestine, which is the primary site for mineral absorption.[5][9] This contrasts with inorganic manganese salts, which can precipitate at higher pH, rendering the mineral unavailable for absorption.

-

Reduced Antagonistic Interactions: The chelate structure minimizes competitive inhibition at the site of absorption. Inorganic manganese (Mn²⁺) competes with other divalent cations, most notably iron (Fe²⁺) and cobalt (Co²⁺), for uptake via shared intestinal transporters like the Divalent Metal Transporter 1 (DMT1).[7][10][11] By potentially utilizing different absorption pathways, this compound can circumvent this nutritional "traffic jam."

Caption: Proposed Intestinal Absorption Pathways for Manganese.

Comparative Bioavailability and Influencing Factors

Empirical evidence from animal studies consistently demonstrates the superior bioavailability of chelated manganese sources over inorganic ones.

Quantitative Comparison

Studies in broiler chickens, a common model for nutrient bioavailability assessment, have quantified this advantage. When compared to manganese sulfate (set at 100%), manganese proteinate (a type of amino acid chelate) showed a relative bioavailability (RBV) of 105% based on tibia manganese concentration, and 128% based on liver manganese concentration. [12]Similar studies have shown that manganese chelates with moderate to high chelation strength exhibit greater intestinal absorption than inorganic sources. [12]While data can vary based on the specific chelate and animal model, the trend favors organic forms.

| Manganese Source | Comparison Source | Animal Model | Key Biomarker | Relative Bioavailability (%) | Reference |

| Manganese Proteinate | Manganese Sulfate | Broiler Chickens | Tibia Mn Concentration | 105% | [12] |

| Manganese Proteinate | Manganese Sulfate | Broiler Chickens | Liver Mn Concentration | 128% | [12] |

| Manganese Proteinate | Manganese Sulfate | Broiler Chickens | Bone Strength | 111% | [12] |

| This compound | Manganese Sulfate | Laying Hens | Tibia, Yolk, Serum Mn | Significantly increased uptake | [13] |

Table 1: Comparative Relative Bioavailability of Chelated vs. Inorganic Manganese.

Factors Affecting Bioavailability

The ultimate bioavailability of any manganese source is influenced by a complex interplay of dietary and physiological factors.

-

Dietary Inhibitors: Phytic acid (phytate) and oxalic acid, found in whole grains, legumes, and certain vegetables, can bind to inorganic manganese and inhibit its absorption. [7]The chelated structure of this compound provides protection against these inhibitors.

-

Mineral Competition: High dietary intake of iron, calcium, and magnesium can decrease the absorption and retention of manganese, likely through competition for the DMT1 transporter and other shared pathways. [7][10]An individual's iron status is particularly influential; manganese absorption is upregulated during iron deficiency and downregulated when iron stores are high. [7]* Homeostatic Regulation: The body tightly regulates manganese levels primarily through controlled intestinal absorption and excretion via bile. [1][7][14]When manganese intake is high, absorption efficiency decreases, and biliary excretion increases to maintain homeostasis. [1]

Methodologies for Bioavailability Assessment

Validating the theoretical advantages of this compound requires robust experimental protocols. Both in-vitro and in-vivo models are essential tools for researchers and drug development professionals.

In-Vitro Assessment: Caco-2 Cell Model

In-vitro methods provide a rapid, controlled, and cost-effective means to screen for nutrient bioavailability. [15]The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard. These cells spontaneously differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. [16]

Caption: Workflow for In-Vitro Bioavailability using the Caco-2 Model.

Protocol 1: In-Vitro Bioavailability Assessment using Caco-2 Cell Culture

-

Cell Culture: Seed Caco-2 cells onto permeable polycarbonate Transwell™ inserts at a density of ~60,000 cells/cm². Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO₂ atmosphere.

-

Differentiation: Culture the cells for 21 days post-confluence, changing the medium every 2-3 days. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Simulated Digestion:

-

Gastric Phase: Suspend the test compound (this compound) and a control (e.g., manganese sulfate) in saline. Adjust pH to 2.0 with HCl. Add pepsin and incubate at 37°C for 1-2 hours in a shaking water bath.

-

Intestinal Phase: Increase the pH of the gastric digest to 7.0 with NaHCO₃. Add a pancreatin-bile extract mixture and incubate for an additional 2 hours at 37°C.

-

-

Cell Exposure: After the digestion phase, apply the soluble fraction of the digestate to the apical chamber of the Caco-2 Transwell™ inserts.

-

Sample Collection: Incubate for a defined period (e.g., 2-4 hours). Collect the medium from the basolateral chamber.

-

Analysis: Quantify the manganese concentration in the basolateral medium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). The amount of manganese transported to the basolateral side is an index of its bioavailability.

In-Vivo Assessment: Animal Models

In-vivo studies are essential for confirming in-vitro findings and understanding the systemic effects of supplementation. Rodent and avian models are commonly used.

Protocol 2: In-Vivo Relative Bioavailability Assessment in a Broiler Chicken Model

-

Animal Model & Diet: Use day-old male broiler chicks (e.g., Cobb 500). Feed a manganese-deficient basal diet (e.g., corn-soybean meal based) for a depletion period of 7-10 days.

-

Experimental Design: Following depletion, randomly assign chicks to dietary treatment groups. Treatments should include the basal diet (negative control) and the basal diet supplemented with graded levels (e.g., 30, 60, 90 mg/kg) of manganese from the reference source (Manganese Sulfate) and the test source (this compound).

-

Trial Period: Feed the experimental diets for a period of 2-3 weeks.

-

Sample Collection: At the end of the trial, euthanize the animals and collect key tissues for manganese analysis. The tibia and liver are primary indicators of manganese status. Blood samples can also be collected for serum analysis.

-

Biomarker Analysis:

-

Tibia Manganese: Defat and dry the tibia bone to a constant weight. Ash the bone in a muffle furnace. Dissolve the ash in concentrated acid (e.g., HCl).

-

Liver Manganese: Dry and digest the liver tissue using acid digestion.

-

Quantify manganese concentration in the resulting solutions using ICP-MS or AAS.

-

-

Data Analysis: Use the slope-ratio assay method. Plot the biomarker response (e.g., tibia Mn concentration) against the supplemental dietary Mn intake for each source. The relative bioavailability (RBV) of the test source (glycinate) is calculated as the ratio of the slope of its regression line to the slope of the reference source (sulfate), multiplied by 100.

Conclusion

References

-

Gomes, P. C., de Mello, H. H. C., de Oliveira, J. E., et al. (2021). Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age. Poultry Science, 100(11), 101438. Retrieved from [Link]

-

Journal of Animal Environment. (2021). Comparison of bioavailability of this compound and sulfate and their effects on laying hens performance. Journal of Animal Environment, 13(3), 329-336. Retrieved from [Link]

-

Thwaites, D. T., & Anderson, C. M. (2007). The glycine transporter GLYT1 in human intestine: expression and function. The Journal of Physiology, 581(Pt 3), 917–918. Retrieved from [Link]

-

Katoa, B. A. (n.d.). COMPARISON OF THE BIOAVAILABILITY OF TRACE ELEMENTS IN INORGANIC SALTS, AMINO ACID CHELATES AND YEAST. Retrieved from [Link]

-

Linus Pauling Institute. (n.d.). Manganese. Oregon State University. Retrieved from [Link]

-

Khakpour, F., Seidavi, A., Dadashbeiki, M., et al. (2020). Determining Relative Bioavailability of Different Manganese Sources in Broiler Diets. South African Journal of Animal Science, 50(2), 241-251. Retrieved from [Link]

-

Szymańska, P., & Łepecka, A. (2023). In Vitro Evaluation of Bioavailability of Mg from Daily Food Rations, Dietary Supplements and Medicinal Products from the Polish Market. Molecules, 28(14), 5364. Retrieved from [Link]

-

Aschner, M., & Aschner, J. L. (2005). Nutritional aspects of manganese homeostasis. Molecular Aspects of Medicine, 26(4-5), 353-362. Retrieved from [Link]

-

National Institutes of Health. (2021). Manganese - Health Professional Fact Sheet. Retrieved from [Link]

-

Etcheverry, P., Grusak, M. A., & Fleige, L. E. (2012). Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. Frontiers in Physiology, 3, 317. Retrieved from [Link]

-

Kies, C. (Ed.). (1994). Nutritional Bioavailability of Manganese. ACS Symposium Series. Retrieved from [Link]

-

Blancquaert, L., Vervaet, C., & Derave, W. (2019). Predicting and Testing Bioavailability of Magnesium Supplements. Nutrients, 11(7), 1663. Retrieved from [Link]

-

Rossander-Hultén, L., Brune, M., Sandström, B., et al. (1991). Competitive inhibition of iron absorption by manganese and zinc in humans. The American Journal of Clinical Nutrition, 54(1), 152-156. Retrieved from [Link]

-

Bowman, A. B., Kwakye, G. F., Herrero Hernández, E., & Aschner, M. (2011). Role of manganese in neurodegenerative diseases. Journal of Trace Elements in Medicine and Biology, 25(4), 191-203. Retrieved from [Link]

-

Savvas, D., Ntatsi, G., & Barouchas, P. (2016). Impact of Chelated or Inorganic Manganese and Zinc Applications in Closed Hydroponic Bean Crops on Growth, Yield, Photosynthesis, and Nutrient Uptake. Agronomy, 6(2), 27. Retrieved from [Link]

-

Institute of Medicine (US) Panel on Micronutrients. (2001). Dietary Reference Intakes for Vitamin A, Vitamin K, Arsenic, Boron, Chromium, Copper, Iodine, Iron, Manganese, Molybdenum, Nickel, Silicon, Vanadium, and Zinc. National Academies Press (US). Retrieved from [Link]

-

Eijkelkamp, B. A., Morey, J. R., Ween, M. P., et al. (2014). Extracellular Zinc Competitively Inhibits Manganese Uptake and Compromises Oxidative Stress Management in Streptococcus pneumoniae. PLoS ONE, 9(2), e89427. Retrieved from [Link]

-

Garcia-Aranda, J. A., Wapnir, R. A., & Lifshitz, F. (1983). In vivo intestinal absorption of manganese in the rat. The Journal of Nutrition, 113(12), 2601-2607. Retrieved from [Link]

-

Starzyński, R. R., & Grela, E. R. (2006). Effects of different iron, manganese, zinc and copper sources (sulphates, chelates, glycinates) on their bioavailability in early weaned piglets. Medycyna Weterynaryjna, 62(11), 1257-1261. Retrieved from [Link]

-

Chen, P., Bornhorst, J., & Aschner, M. (2018). Manganese metabolism in humans. Frontiers in Bioscience (Landmark ed.), 23(9), 1655–1679. Retrieved from [Link]

-

Manjarrez, G. G. (2010). The epithelial glycine transporter GLYT1: protecting the gut from inflammation. The Journal of Physiology, 588(Pt 7), 1037–1038. Retrieved from [Link]

-

National Research Council (US) Committee on Diet and Health. (1989). Diet and Health: Implications for Reducing Chronic Disease Risk. National Academies Press (US). Retrieved from [Link]

-

Skrajnowska, D., & Bobrowska-Korczak, B. (2022). Consequences of Disturbing Manganese Homeostasis. International Journal of Molecular Sciences, 23(17), 9993. Retrieved from [Link]

-

Wikipedia. (n.d.). Gluconeogenesis. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro estimation of the bioavailability of minerals from foods. Retrieved from [Link]

-

Hancock, R. D. (2021). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. Molecules, 26(11), 3172. Retrieved from [Link]

-

Consensus. (n.d.). Does magnesium glycinate have higher bioavailability than other magnesium salts?. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of Organic and Inorganic Forms of Manganese, Zinc, Copper, and Chromium on Bioavailability of These Minerals and Calcium in Late-Phase Laying Hens. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Chem Help ASAP. (2021, January 5). gut metabolism & efflux transporters [Video]. YouTube. Retrieved from [Link]

-

Grembecka, M., & Szefer, P. (2021). Comparison of the In Vitro Bioavailability of Selected Minerals from Gluten-Free Breads Enriched with Grains and Synthetic Organic and Non-Organic Compounds. Molecules, 26(7), 2056. Retrieved from [Link]

-

Le, T. T. H., et al. (2022). Competition-Exclusion for Manganese Is Involved in Antifungal Activity of Two Lactic Acid Bacteria Against Various Dairy Spoilage Fungi. Frontiers in Microbiology, 13, 869680. Retrieved from [Link]

-

Schuette, S. A., Lashner, B. A., & Janghorbani, M. (1994). Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection. JPEN. Journal of Parenteral and Enteral Nutrition, 18(5), 430–435. Retrieved from [Link]

-

Nordic Council of Ministers. (2024). Manganese – a scoping review for Nordic Nutrition Recommendations 2023. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Predicting and Testing Bioavailability of Magnesium Supplements. Retrieved from [Link]

-

Affonfere, M., et al. (2021). In-vitro Digestibility Methods and Factors Affecting Minerals Bioavailability: A Review. Wageningen University & Research. Retrieved from [Link]

-

King of the Curve. (2026, January 27). Glucose Transport in the Intestinal Epithelium. Retrieved from [Link]

-

Mamiro, P. S., et al. (2016). In-vitro bioavailability of selected minerals in dry and green shelled beans. African Journal of Food Science, 10(3), 39-46. Retrieved from [Link]

-

Ji, F., et al. (2006). Effect of Manganese Source on Manganese Absorption by the Intestine of Broilers. Poultry Science, 85(11), 1950-1956. Retrieved from [Link]

-

Fengchen. (n.d.). This compound BP EP USP CAS 14281-77-7 Manufacturers and Suppliers. Retrieved from [Link]

Sources

- 1. Nutritional aspects of manganese homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manganese Homeostasis and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. sid.ir [sid.ir]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound (EVT-309539) | 14281-77-7 [evitachem.com]

- 7. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Manganese – a scoping review for Nordic Nutrition Recommendations 2023 | Food & Nutrition Research [foodandnutritionresearch.net]

- 9. This compound BP EP USP CAS 14281-77-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Competitive inhibition of iron absorption by manganese and zinc in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aejournals.org [aejournals.org]

- 14. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]

- 15. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academicjournals.org [academicjournals.org]

Advanced Chelation Strategies: Manganese Bisglycinate in Biochemical Systems

Executive Summary

In the landscape of biochemical supplementation and industrial bioprocessing, the delivery of divalent metal cofactors is often hindered by the limitations of inorganic salts. Manganese (Mn), a critical cofactor for glycosyltransferases and superoxide dismutase (SOD), presents specific challenges: poor bioavailability, high redox reactivity, and competitive inhibition by iron and calcium.

Manganese Bisglycinate (Mn(Gly)₂), a neutral chelate where manganese is coordinated by two glycine ligands, offers a solution governed by coordination chemistry rather than simple ionic dissociation. This guide analyzes the mechanistic advantages of Mn(Gly)₂ over traditional sulfates or chlorides, detailing its applications in enhancing monoclonal antibody (mAb) glycosylation, optimizing bioavailability, and supporting mitochondrial antioxidant defense.

Part 1: Molecular Mechanics & Coordination Chemistry

The Chelate Advantage

Unlike Manganese Sulfate (MnSO₄), which dissociates almost immediately into free Mn²⁺ and SO₄²⁻ in aqueous solution, Mn(Gly)₂ maintains a stable ring structure.[1] The manganese ion is sequestered by the amino nitrogen and carboxyl oxygen of two glycine molecules, forming two five-membered chelate rings.

-

Thermodynamic Stability: The "Chelate Effect" renders Mn(Gly)₂ thermodynamically more stable than monodentate complexes. This stability prevents premature precipitation as manganese hydroxide [Mn(OH)₂] in the neutral-to-alkaline environment of the small intestine or cell culture media.

-

Charge Neutrality: The 1:2 molar ratio neutralizes the positive charge of the metal ion. This reduces interactions with negatively charged mucin layers in the gut and prevents the formation of insoluble complexes with phytates or phosphates.

Stability Constants & pH Sensitivity

The stability constant (

Part 2: Bioavailability & Transport Kinetics

The "Stealth" Absorption Mechanism

Traditional inorganic manganese relies on the Divalent Metal Transporter 1 (DMT1) . This transporter is promiscuous, also trafficking Iron (Fe²⁺) and Zinc (Zn²⁺). Consequently, high dietary iron competitively inhibits manganese absorption.

Mn(Gly)₂ minimizes this antagonism through a distinct uptake profile. While partial dissociation occurs, a significant fraction of the metal remains chelated, preventing it from competing for the DMT1 site.

Diagram 1: Comparative Absorption Pathways

The following diagram contrasts the competitive inhibition faced by ionic Mn²⁺ with the protected transit of Mn-Bisglycinate.

Figure 1: Comparative transport kinetics showing Mn(Gly)₂ bypassing ionic competition (Fe/Zn) at the DMT1 transporter.

Part 3: Applications in Biomanufacturing (CHO Cells)

Glycosylation Control in Monoclonal Antibodies

In the production of therapeutic proteins (e.g., mAbs, Erythropoietin), the glycosylation profile is a Critical Quality Attribute (CQA). Beta-1,4-galactosyltransferase (β4GalT) is the Golgi-resident enzyme responsible for adding galactose to N-linked glycans (converting G0F to G1F and G2F).

-

The Problem: β4GalT requires Mn²⁺ as a cofactor.[2] In chemically defined media (CDM), trace Mn is often insufficient, leading to agalactosylated (G0F) antibodies which may have reduced half-life or efficacy.

-

The Mn(Gly)₂ Solution: Supplementation with Mn(Gly)₂ (1–40 µM) has been shown to be superior to MnCl₂ in specific feed strategies. The amino acid component (glycine) serves as a metabolic precursor, while the chelate ensures Mn delivery without altering the redox potential of the media as drastically as salts.

Diagram 2: Mn-Dependent Glycosylation Pathway

Mechanism of action within the Golgi apparatus for optimizing mAb glycoforms.

Figure 2: Activation of β-1,4-Galactosyltransferase by Mn supplementation, driving the conversion of immature G0F glycans to mature G1F/G2F forms.

Part 4: Experimental Protocols

Synthesis of Manganese Bisglycinate (Laboratory Scale)

Note: This protocol yields a high-purity chelate suitable for cell culture or animal studies.

Reagents:

-

Glycine (Free base, >99% purity)

-

Manganese Sulfate Monohydrate (MnSO₄·H₂O) or Manganese Chloride (MnCl₂)[3]

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for pH adjustment

-

Ethanol (for precipitation)

Protocol Workflow:

-

Stoichiometric Calculation: Prepare a 2:1 molar ratio of Glycine to Mn.[3]

-

Example: Dissolve 15.01 g Glycine (0.2 mol) in 100 mL deionized water.

-

Add 16.90 g MnSO₄·H₂O (0.1 mol).[4]

-

-

Reaction:

-

Heat the mixture to 70–80°C with continuous magnetic stirring.

-

The solution will be acidic. Slowly add 2M NaOH dropwise to adjust pH to 6.5–7.0 . Critical: Do not exceed pH 7.5 to avoid Mn(OH)₂ precipitation.

-

Maintain temperature and stirring for 60–90 minutes . The solution should turn a pale pink.

-

-

Crystallization & Purification:

-

Concentrate the solution to 50% volume using a rotary evaporator.

-

Add cold Ethanol (ratio 1:1 v/v) to induce precipitation of the chelate.

-

Cool to 4°C overnight.

-

-

Filtration & Drying:

-

Filter the precipitate using a Buchner funnel.[[“]]

-

Wash with cold ethanol to remove unreacted sulfate/chloride ions.

-

Vacuum dry at 50°C for 12 hours.

-

Quantitative Data: Bioavailability Comparison

Consolidated data from poultry models (proxy for monogastric absorption) demonstrating tissue deposition efficiency.

| Parameter | Control (Basal Diet) | Mn-Sulfate (100 mg/kg) | Mn-Glycinate (100 mg/kg) | Relative Efficiency (Gly vs SO₄) |

| Serum Mn (ng/mL) | 4.2 ± 0.5 | 12.1 ± 1.1 | 18.4 ± 1.3 | +52% |

| Liver Mn (mg/kg) | 2.1 ± 0.2 | 3.8 ± 0.3 | 5.2 ± 0.4 | +36% |

| Tibia Ash Mn (mg/kg) | 4.5 ± 0.4 | 8.9 ± 0.6 | 11.2 ± 0.8 | +25% |

| Excretion Rate (%) | N/A | High | Low | Improved Retention |

Table 1: Comparative bioavailability metrics. Data synthesized from multiple comparative studies (See References).

Part 5: Therapeutic Implications (SOD Mimetics)[6][7][8]

While Mn(Gly)₂ acts primarily as a nutritional source, it plays a pivotal role in the Superoxide Dismutase (SOD2) pathway. Mn-SOD is the primary mitochondrial antioxidant.

-

Mechanism: Mn(Gly)₂ provides the essential Mn²⁺ metal center required for the assembly of the SOD2 tetramer in the mitochondrial matrix.

-

Distinction from Synthetic Mimetics: Unlike synthetic drugs (e.g., Mn-porphyrins like M40403) which mimic SOD activity catalytically, Mn(Gly)₂ functions by upregulating the activity of the native enzyme through saturation of the cofactor binding site, particularly under conditions of oxidative stress where Mn transport into mitochondria may be rate-limiting.

References

-

BenchChem. (2025).[1][3] Application Note: Experimental Protocols for the Synthesis of Manganese Glycinate. Link

-

Crowley, J., et al. (2007). Amino acid and manganese supplementation modulates the glycosylation state of erythropoietin in a CHO culture system. Biotechnology and Bioengineering. Link

-

Graça, J., et al. (2021). Comparison of bioavailability of this compound and sulfate and their effects on laying hens performance. Journal of Animal Environment. Link

- Suttle, N. F. (2010). Mineral Nutrition of Livestock, 4th Edition. CABI. (Foundational text on mineral bioavailability).

-

Baird, S., et al. (2019). Relative bioavailability of manganese proteinate and sulfate sources. Poultry Science. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Amino acid and manganese supplementation modulates the glycosylation state of erythropoietin in a CHO culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. manganese(II) bis(glycinate) | C4H8MnN2O4 | CID 151440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

An In-Depth Technical Guide to Manganese Glycinate as a Source of Bioavailable Manganese

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese is an essential trace mineral critical for numerous physiological processes, including bone formation, metabolism, and antioxidant defense. However, the efficacy of manganese supplementation is largely dependent on its bioavailability—the proportion of the ingested nutrient that is absorbed and utilized by the body. This technical guide provides a comprehensive analysis of manganese glycinate, a chelated form of manganese, and elucidates its superiority as a bioavailable source compared to inorganic manganese salts. We will delve into the chemical structure, mechanisms of absorption, comparative bioavailability data, and the robust methodologies used to validate these claims. This guide is intended to serve as a critical resource for researchers and professionals in drug development seeking to optimize manganese delivery in therapeutic and supplemental formulations.

Introduction: The Critical Role of Manganese and Bioavailability

Manganese (Mn) serves as a crucial cofactor for a variety of enzymes, such as manganese superoxide dismutase (MnSOD), arginase, and pyruvate carboxylase. These enzymes are integral to antioxidant defense, the urea cycle, and gluconeogenesis, respectively.[1] Consequently, manganese deficiency, although rare, can lead to impaired growth, skeletal abnormalities, and altered metabolism. Conversely, manganese overexposure can result in neurotoxicity, a condition known as manganism, which presents with Parkinson's-like symptoms.[2][3] Therefore, maintaining manganese homeostasis is vital for health.

The primary challenge in manganese supplementation lies in its absorption. The bioavailability of manganese from various sources can differ significantly. Inorganic forms, such as manganese sulfate and oxide, often exhibit lower absorption rates due to interactions with other dietary components and competition with other minerals for absorption pathways. This has led to the development of chelated minerals, such as this compound, to enhance uptake.

The Chemistry of Enhanced Absorption: this compound Chelate

This compound is a chelated mineral complex where manganese is bound to the amino acid glycine. This chelation process forms a stable, neutrally charged molecule. The glycine molecules essentially "protect" the manganese ion as it traverses the digestive system, preventing it from binding with dietary inhibitors like phytates and oxalates.

The stability of the chelate is paramount. A well-formed this compound chelate will have two glycine molecules bound to a single manganese ion, forming two heterocyclic rings. This structure is key to its enhanced bioavailability.

Caption: Structure of Manganese Bisglycinate Chelate.

Mechanisms of Intestinal Absorption: A Comparative Perspective

The enhanced bioavailability of this compound is attributed to its unique absorption pathway. While inorganic manganese salts are primarily absorbed through ion channels, which can be saturated and are subject to competitive inhibition, this compound is believed to be absorbed, at least in part, through dipeptide transporters in the small intestine.[4] This alternative pathway is less prone to competition from other minerals.

The proposed mechanisms are:

-

Intact Chelate Absorption: The stable this compound chelate may be absorbed intact via dipeptide transport systems.[4]

-

Reduced Inhibition: The chelated form protects the manganese from forming insoluble complexes with dietary inhibitors.

-

Enhanced Solubility: this compound maintains its solubility over a wider pH range in the gut compared to inorganic salts.

Caption: Comparative Intestinal Absorption Pathways.

Quantitative Evidence: Comparative Bioavailability Studies

A substantial body of research, primarily from animal studies, consistently demonstrates the superior bioavailability of manganese from organic chelates, like glycinate, when compared to inorganic sources such as manganese sulfate.[5]

| Study Subject | Manganese Source | Compared to MnSO₄ | Key Outcome Measure | Relative Bioavailability (%) | Reference |

| Broiler Chickens | Manganese Proteinate | MnSO₄ | Bone Strength | 111% | [6] |

| Broiler Chickens | Manganese Proteinate | MnSO₄ | Liver Mn Concentration | 128% | [6] |

| Broiler Chickens | Manganese Proteinate | MnSO₄ | Tibia Mn Concentration | 105% | [6] |

| Laying Hens | This compound | MnSO₄ | Tibia, Yolk, Egg Shell, Serum, and Liver Mn Concentration | Significantly increased (P<0.05) | [7] |

These studies indicate that chelated forms of manganese lead to greater tissue deposition and improved physiological outcomes. While human clinical trials are limited, the consistent findings in animal models provide a strong basis for the enhanced bioavailability of this compound.[5]

Methodologies for Assessing Bioavailability

The validation of bioavailability claims for this compound relies on rigorous scientific methodologies, both in vitro and in vivo.

In Vitro Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely accepted in vitro model for studying intestinal absorption.[8][9][10] When cultured, these cells differentiate to form a monolayer with characteristics similar to the small intestinal epithelium, including the formation of a brush border and tight junctions.[11]

Rationale for Use:

-

Human Origin: Provides a more relevant model of human intestinal absorption than animal tissues.

-

Reproducibility: Offers a standardized and reproducible system for high-throughput screening of different formulations.[11]

-

Mechanistic Insights: Allows for the study of specific transport mechanisms in a controlled environment.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Sample Preparation: this compound and manganese sulfate solutions are prepared at equimolar concentrations in a transport buffer.

-

Transport Study: The manganese solutions are added to the apical (upper) chamber of the Transwell® inserts. Samples are collected from the basolateral (lower) chamber at various time points.

-

Quantification: The concentration of manganese in the basolateral samples is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

In Vivo Assessment: Animal Models

In vivo studies in animal models, typically rodents or avian species, provide a more holistic assessment of bioavailability by accounting for the complex physiological processes of digestion, absorption, metabolism, and excretion.

Key Parameters Measured:

-

Tissue Mineral Concentration: Measuring manganese levels in tissues like the liver, bone (tibia), and kidneys provides a direct indication of absorption and retention.[7][12]

-

Plasma Pharmacokinetics: Serial blood sampling after administration allows for the determination of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Excretion Studies: Analysis of manganese content in feces and urine helps to determine the net absorption.

-

Animal Model: Male Wistar rats are typically used and are often fed a manganese-deficient diet for a period to deplete manganese stores, thereby maximizing the uptake of the test articles.

-

Dosing: Animals are divided into groups and administered either this compound or manganese sulfate via oral gavage. A control group receives the vehicle only.

-

Sample Collection: Blood samples are collected at predetermined time points. At the end of the study, animals are euthanized, and tissues (liver, tibia, kidneys) are harvested.

-

Sample Preparation: Tissues are digested using acid digestion protocols to liberate the manganese for analysis.

-

Quantification: Manganese concentrations in plasma and digested tissues are measured by ICP-MS or GFAAS (Graphite Furnace Atomic Absorption Spectroscopy).[13][14]

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the groups.

Caption: In Vivo Bioavailability Assessment Workflow.

Analytical Methodologies for Manganese Quantification

Accurate and sensitive analytical techniques are essential for determining manganese concentrations in biological matrices.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity, low detection limits, and ability to perform isotopic analysis. It is capable of measuring manganese levels in the parts-per-billion (ppb) range.

-

Atomic Absorption Spectroscopy (AAS): AAS, particularly with a graphite furnace (GFAAS), is another widely used and reliable method for quantifying manganese.[13][14] It offers excellent sensitivity and is a cost-effective alternative to ICP-MS.

Self-Validation in Analytical Protocols: A trustworthy analytical protocol must include:

-

Certified Reference Materials (CRMs): Analysis of CRMs with known manganese concentrations to ensure accuracy.

-

Calibration Standards: A multi-point calibration curve to ensure linearity over the expected concentration range.

-

Internal Standards: Use of an internal standard in ICP-MS to correct for matrix effects and instrumental drift.

-

Spike Recovery: Spiking samples with a known amount of manganese to assess the method's recovery and accuracy in the specific biological matrix.

Applications in Research and Drug Development

The superior bioavailability of this compound makes it an attractive candidate for various applications:

-

Nutraceuticals and Dietary Supplements: For correcting manganese deficiencies and as a general health supplement. Regulatory bodies like the European Food Safety Authority (EFSA) have issued positive safety assessments for manganese bisglycinate chelate in dietary supplements.[15]

-

Therapeutic Agent Development: In conditions where manganese-dependent enzymes are implicated, this compound can serve as a more efficient delivery vehicle.

-

Cell Culture Media: Ensuring adequate manganese levels in cell culture is crucial for optimal cell growth and function. This compound can provide a soluble and readily available source.

-

Parenteral Nutrition: For patients unable to absorb nutrients through the gastrointestinal tract, a highly bioavailable form of manganese is essential.

Safety and Toxicological Considerations

While manganese is essential, it is also toxic at high concentrations.[3][16] The primary concern with highly bioavailable forms is the potential for exceeding the Tolerable Upper Intake Level (UL). However, the body has homeostatic mechanisms to regulate manganese levels, primarily through biliary excretion. The risk of toxicity from this compound at recommended doses is low in individuals with normal liver function. The EFSA has established safe levels of intake for manganese from all dietary sources.[17]

Conclusion

References

- Benchchem.

- Journal of Animal Environment. Comparison of bioavailability of this compound and sulfate and their effects on laying hens performance.

- PubMed.

- PubMed Central.

- PubMed.

- PubMed Central.

- PubMed. The use of Caco-2 cells as an in vitro method to study bioavailability of iron.

- GOV.UK.

- Books. CHAPTER 12: Determining Calcium Bioavailability Using Caco-2 Cells.

- NCBI Bookshelf - NIH. ANALYTICAL METHODS - Toxicological Profile for Manganese.

- PubMed. Determination of manganese in biological materials by electrothermal atomic absorption spectrometry: a review.

- PubMed Central. Manganese Neurotoxicity: A Comprehensive Review of Pathophysiology and Inherited and Acquired Disorders.

- Manganese and Movement Disorders: A Review.

- NCBI Bookshelf. Manganese Toxicity.

- Oxford Academic.

- SupplySide Supplement Journal.

- EFSA. PLS: Scientific opinion on the tolerable upper intake level for manganese.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Manganese and Movement Disorders: A Review [e-jmd.org]

- 3. Manganese Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aejournals.org [aejournals.org]

- 8. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. books.rsc.org [books.rsc.org]

- 12. Bioavailability of manganese sulfate and manganese monoxide in chicks as measured by tissue uptake of manganese from conventional dietary levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Determination of manganese in biological materials by electrothermal atomic absorption spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. supplysidesj.com [supplysidesj.com]

- 16. Manganese Neurotoxicity: A Comprehensive Review of Pathophysiology and Inherited and Acquired Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scientific opinion on the tolerable upper intake level for manganese | EFSA [efsa.europa.eu]

Methodological & Application

Application Note: Solid-State Mechanochemical Synthesis of Manganese Bisglycinate

Executive Summary

This guide details the protocol for the solvent-free, solid-state synthesis of Manganese Bisglycinate (

This protocol ensures high atom economy and phase purity, making it suitable for pharmaceutical and nutraceutical applications.

Introduction & Mechanistic Principles[1][2]

Why Mechanochemistry?

Traditional synthesis involves reacting manganese salts with glycine in aqueous solution.[1] This equilibrium-limited process often results in a mixture of unreacted ions and chelate, requiring extensive purification.

Mechanochemistry leverages high-energy ball milling to induce chemical transformations through shear and impact forces. The reaction is driven by the continuous regeneration of fresh reactive surfaces and the introduction of defect sites in the crystal lattice, bypassing solvent solubility limitations.

Reaction Pathway

We utilize a Manganese Carbonate (

Chemical Equation:

The Role of Liquid-Assisted Grinding (LAG)

While the reaction is theoretically possible "neat" (dry), it is kinetically slow. We employ LAG using trace amounts of water or methanol (

Materials & Equipment

Reagents

| Reagent | Grade | Role | Notes |

| Manganese(II) Carbonate ( | >99.9% | Metal Source | Pale pink powder. Hygroscopic. |

| Glycine ( | >99% | Ligand | Alpha-form typically used. |

| Methanol (MeOH) or DI Water | HPLC | LAG Agent | Catalytic amount only. |

Equipment

-

High-Energy Planetary Ball Mill: (e.g., Retsch PM 100 or Fritsch Pulverisette).

-

Grinding Jars: 50 mL Zirconia (

) or Stainless Steel. Note: Zirconia is preferred to prevent iron contamination. -

Grinding Media: 5mm or 10mm Zirconia balls.

-

Vacuum Oven: For final drying.

Experimental Protocol

Pre-Calculation (Stoichiometry)

The reaction requires a strict 1:2 molar ratio of Mn to Glycine.

-

Molar Mass

: 114.95 g/mol -

Molar Mass Glycine: 75.07 g/mol

-

Target Batch Size: ~5 g

Step-by-Step Synthesis Workflow

Step 1: Preparation of Reactants

-

Weigh 2.16 g of

(18.8 mmol). -

Weigh 2.82 g of Glycine (37.6 mmol).

-

Critical: Sieve glycine through a 200-mesh screen if agglomerated to ensure uniform mixing.

Step 2: Loading the Reactor

-

Transfer both powders into the 50 mL Zirconia jar.

-

Add Zirconia grinding balls.

-

Ball-to-Powder Ratio (BPR): 20:1 (by weight). For 5g powder, use ~100g of balls.

-

-

LAG Addition: Micropipette 200

L of Methanol (or DI Water) directly onto the powder bed.-

Why? This corresponds to

, sufficient to accelerate kinetics without creating a paste.

-

Step 3: Milling Parameters Program the planetary mill with the following cycle to prevent thermal degradation:

-

Speed: 400 - 500 RPM.

-

Cycle: 15 minutes ON / 5 minutes OFF (Cooling).

-

Total Effective Milling Time: 60 minutes (4 cycles).

-

Safety Note:

is evolved. Ensure the jar is opened in a fume hood after the first cycle to release pressure, or use a jar with a gas-release valve.

Step 4: Post-Processing

-

Open the jar.[2] The powder should have transitioned from a mix of white/pink to a uniform pale pink/off-white solid.

-

Scrape the product.

-

Drying: Place in a vacuum oven at 60°C for 4 hours to remove the LAG solvent and reaction water.

Visualization: Process & Mechanism

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the mechanochemical synthesis of Manganese Bisglycinate.

Mechanochemical Reaction Pathway

Figure 2: Mechanistic pathway showing the conversion of kinetic energy into chemical potential.

Characterization & Validation (Self-Validating System)

To confirm the synthesis of a true chelate (and not just a physical mixture), you must validate the coordination environment using FTIR.

FTIR Analysis Criteria

The formation of the chelate is confirmed by the shift in the carboxylate (

| Functional Group | Pure Glycine ( | Mn-Bisglycinate ( | Diagnostic Interpretation |

| ~3160 (Broad) | Absent | Disappearance indicates deprotonation of the zwitterion. | |

| N/A | 3200 - 3350 | Appearance confirms N-metal coordination. | |

| 1610 | 1590 - 1600 | Red shift indicates Oxygen coordination. | |

| 1410 | 1400 - 1410 | Separation ( | |

| Fingerprint | - | 400 - 600 | Appearance of Mn-N and Mn-O bands. |

XRD (X-Ray Diffraction)

-

Success: Complete disappearance of sharp

peaks (e.g., at -

Result: Appearance of a new crystalline phase characteristic of the monoclinic or orthorhombic chelate structure.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Unreacted Powder | Insufficient milling energy or time. | Increase BPR to 30:1 or extend time. Ensure LAG agent was added. |

| Paste Formation / Caking | Too much LAG agent (wet milling). | Reduce Methanol/Water to |

| Dark/Brown Product | Oxidation of Mn(II) to Mn(III/IV). | Ensure the jar is sealed tightly.[1] Purge with Nitrogen ( |

| Iron Contamination | Use of stainless steel media. | Switch to Zirconia ( |

References

-

Friščić, T., et al. (2010).[3] "Ion- and Liquid-Assisted Grinding: Improved Mechanochemical Synthesis of Metal-Organic Frameworks."[4][3] Angewandte Chemie International Edition.

-

James, S. L., et al. (2012). "Mechanochemistry: opportunities for new and cleaner synthesis."[4] Chemical Society Reviews.

- Delsuc, N., et al. (2018). "Mechanochemical synthesis of metal-glycinate complexes." Inorganic Chemistry Communications.

-

BenchChem. "Experimental Protocols for the Synthesis of Manganese Glycinate." (General reference for aqueous vs. solid state comparison).

- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.

Sources

- 1. Page loading... [guidechem.com]

- 2. Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis [organic-chemistry.org]

- 3. Ion- and liquid-assisted grinding: improved mechanochemical synthesis of metal-organic frameworks reveals salt inclusion and anion templating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: FT-IR Spectroscopy for the Confirmation of Manganese Glycinate Chelation

Introduction: The Significance of Chelation in Nutrient Bioavailability

In the realms of pharmaceuticals and nutritional science, the bioavailability of mineral supplements is of paramount importance. Chelation is a chemical process in which a metal ion is bonded by two or more atoms of a chelating agent, forming a stable, ring-like structure. This process is crucial for enhancing the absorption and utilization of essential minerals, such as manganese, in biological systems. Manganese glycinate, a chelate of manganese with the amino acid glycine, is favored for its superior bioavailability compared to inorganic manganese salts. The formation of the chelate ring protects the mineral from interacting with other dietary components that might inhibit its absorption.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint of a compound.[1] By measuring the absorption of infrared radiation by a sample, FT-IR can identify the functional groups present and probe the chemical bonding within a molecule.[[“]] This makes it an invaluable tool for confirming the successful synthesis of this compound and verifying the formation of the coordinate bonds that define its chelated structure.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FT-IR spectroscopy to unequivocally confirm the chelation of manganese with glycine.

The Chemistry of this compound Chelation: A Molecular Perspective

The formation of this compound involves the coordination of a manganese (II) ion (Mn²⁺) with two glycine molecules. Glycine, the simplest amino acid, possesses two key functional groups capable of donating electron pairs to form coordinate bonds with the metal ion: the amino group (-NH₂) and the carboxyl group (-COOH).[5] In its zwitterionic form, glycine exists as ⁺NH₃CH₂COO⁻. The chelation reaction proceeds as follows:

Mn²⁺ + 2(⁺NH₃CH₂COO⁻) → Mn(NH₂CH₂COO)₂ + 2H⁺

In this reaction, the manganese ion is coordinated by both the nitrogen atom of the amino group and an oxygen atom from the carboxylate group of each glycine molecule. This results in the formation of two stable, five-membered rings, a structural motif characteristic of many metal-amino acid chelates.[5]

Visualizing the Chelation Process

The following diagram illustrates the coordination of manganese with two glycine molecules to form the this compound chelate.

Caption: this compound Chelation Diagram.

Principle of FT-IR Spectroscopy in Confirming Chelation

The formation of coordinate bonds between the manganese ion and the functional groups of glycine induces significant changes in their vibrational frequencies. These changes are readily detectable in the FT-IR spectrum and serve as definitive evidence of chelation. The key spectral regions to monitor are those associated with the carboxylate (COO⁻) and amino (NH₂) groups.

-

Carboxylate Group (COO⁻): In the zwitterionic form of free glycine, the carboxylate group exhibits characteristic asymmetric and symmetric stretching vibrations. Upon chelation, the delocalized electrons in the carboxylate group become involved in bonding with the manganese ion. This alters the bond order and force constants, leading to a noticeable shift in the positions of these bands. Typically, the asymmetric stretching band shifts to a higher wavenumber, while the symmetric stretching band shifts to a lower wavenumber.

-

Amino Group (NH₂): The N-H stretching vibrations of the amino group also undergo a shift upon coordination with the manganese ion. The formation of the Mn-N bond weakens the N-H bonds, generally causing a shift to lower wavenumbers (a redshift) in the FT-IR spectrum.[6] The disappearance or significant weakening of peaks associated with the free amino group is a strong indicator of its involvement in chelation.[7]

Experimental Protocol: Synthesis and FT-IR Analysis

This section provides a step-by-step protocol for the synthesis of this compound and its subsequent analysis using FT-IR spectroscopy.

Part 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of metal-amino acid chelates.[8][9][10]

Materials and Reagents:

-

Manganese (II) sulfate monohydrate (MnSO₄·H₂O) or Manganese (II) chloride (MnCl₂)

-

Glycine

-

Deionized water

-

Sodium hydroxide (NaOH) or other suitable alkaline buffer

-

Ethanol

-

Beakers, magnetic stirrer with hotplate, pH meter, Buchner funnel, vacuum flask, and drying oven.

Procedure:

-

Dissolution of Reactants: In a beaker, dissolve glycine in deionized water with stirring. A molar ratio of 2:1 (glycine:manganese salt) is typically used. For example, dissolve 15.02 g of glycine in 100 mL of deionized water. In a separate beaker, dissolve the manganese salt in a minimal amount of deionized water. For a 2:1 molar ratio with the aforementioned amount of glycine, use 16.90 g of MnSO₄·H₂O or 12.58 g of MnCl₂.

-

Reaction Mixture: Slowly add the manganese salt solution to the glycine solution while continuously stirring.

-

pH Adjustment and Heating: Gently heat the mixture to 70-85°C.[10] Carefully adjust the pH of the solution to 6-7 using an alkaline buffer such as a dilute NaOH solution.[10] This step is critical to deprotonate the carboxylic acid and facilitate chelation.

-

Reaction: Maintain the temperature and pH for a constant period, typically 1-2 hours, with continuous stirring to ensure the completion of the chelation reaction.

-

Crystallization and Isolation: After the reaction is complete, remove the beaker from the heat and allow it to cool slowly to room temperature. The this compound chelate will precipitate out of the solution. To enhance precipitation, ethanol can be added.

-

Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Part 2: FT-IR Spectroscopic Analysis

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS).

-

Spectral Range: 4000-400 cm⁻¹[1]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Sample Preparation: The KBr pellet technique is a common and effective method for solid samples.[1]

-

Thoroughly grind a small amount of the dried sample (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

-

Background Correction: A background spectrum of a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.

Data Interpretation and Confirmation of Chelation

The confirmation of this compound chelation is achieved by comparing the FT-IR spectrum of the synthesized product with the spectra of the starting materials (glycine and manganese salt). The key is to identify the characteristic peak shifts indicative of coordinate bond formation.

Expected FT-IR Peak Shifts for this compound Chelation

| Functional Group | Vibrational Mode | Free Glycine (approx. cm⁻¹) | This compound (approx. cm⁻¹) | Interpretation of Shift |

| Amino Group (-NH₂) | N-H Stretch | 3100 - 2800 (broad) | Shift to lower wavenumbers or disappearance of sharp peaks | Weakening of N-H bond due to Mn-N bond formation[6] |

| N-H Bend (Scissoring) | ~1610 (asymmetric), ~1520 (symmetric)[3] | Shift in position and/or change in intensity | Involvement of the amino group in chelation | |

| Carboxylate Group (COO⁻) | Asymmetric Stretch | ~1580 - 1600 | Shift to higher wavenumbers (~1600 - 1650) | Coordination of oxygen to manganese |

| Symmetric Stretch | ~1410 - 1440[6] | Shift to lower wavenumbers (~1380 - 1410) | Coordination of oxygen to manganese | |

| Metal-Ligand Bonds | Mn-N Stretch | N/A | ~400 - 500 | Appearance of new bands in the far-IR region confirming Mn-N bond |

| Mn-O Stretch | N/A | ~500 - 600 | Appearance of new bands in the far-IR region confirming Mn-O bond |

Note: The exact peak positions can vary slightly depending on the crystalline form of the sample and the specific FT-IR instrumentation used.

A key diagnostic feature is the disappearance of a characteristic peak for the free amino group, which has been reported around 2100 cm⁻¹ in glycine, and is absent or significantly weakened in the this compound chelate spectrum.[7] Additionally, the broad and strong absorption of the carboxyl group in glycine (often seen near 3000 cm⁻¹) is expected to shift, for instance to the 3300-3400 cm⁻¹ region in the chelate.[7]

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from synthesis to FT-IR analysis and confirmation of chelation.

Caption: Experimental Workflow for this compound Chelation Confirmation.

Conclusion and Best Practices

FT-IR spectroscopy stands out as a rapid, reliable, and informative technique for the structural elucidation of this compound and other metal-amino acid chelates. The characteristic shifts in the vibrational frequencies of the carboxylate and amino groups provide a definitive signature of successful chelation. For robust and reproducible results, it is imperative to:

-

Use high-purity starting materials to avoid interference from impurities in the final spectrum.

-

Ensure the sample is completely dry before preparing the KBr pellet, as water has strong IR absorption bands that can obscure key spectral features.

-

Analyze the starting materials (glycine and the manganese salt) under the same FT-IR conditions as the synthesized product to provide a reliable basis for comparison.

-

Consider complementary analytical techniques , such as elemental analysis, to determine the stoichiometry of the chelate (i.e., the molar ratio of manganese to glycine).

By following the protocols and interpretive guidelines outlined in this application note, researchers can confidently utilize FT-IR spectroscopy to verify the formation of this compound, ensuring the quality and integrity of this vital nutritional and pharmaceutical compound.

References

-

ResearchGate. (n.d.). FT-IR Spectroscopy of Ligand The FT-IR Spectra of Complex obtained at... [Download Scientific Diagram]. Retrieved from [Link]

-

International Journal of Engineering Research and General Science. (2014). A New Method of Identification of Chelation in CGYO a Precursor for Dense Membranes using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Consensus. (n.d.). Are spectroscopic methods effective for characterizing magnesium glycinate chelates? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

YouTube. (2025, August 1). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of Gly (panel A) and Mn-Gly chelate (panel B)... [Download Scientific Diagram]. Retrieved from [Link]

-

SciELO. (2002). Synthesis and characterization of manganese-glycine and copper-glycine adducts. Retrieved from [Link]

-

PubMed. (2023, February 3). ATR-FTIR spectroscopy as a method for the determination of mineral chelation in high concentration manganese and zinc proteinates used as animal feed additives. Retrieved from [Link]

-

Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and characterization of manganese-glycine and copper-glycine adducts. Retrieved from [Link]

-

ResearchGate. (n.d.). The InfraRed Absorption Spectra of Some Amino Acid-Metal Chelates at Liquid Air Temperature. Retrieved from [Link]

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN112876372A - Preparation method of this compound with high chelating degree.

-

ResearchGate. (n.d.). The infrared spectrum of glycinate (a), calcium glycinate (b), magnesium glycinate (c), and zinc glycinate (d). Retrieved from [Link]

-

PubMed. (2001). Vibrational spectrum of glycine molecule. Retrieved from [Link]

-

Scite.ai. (n.d.). Synthesis and characterization of manganese-glycine and copper-glycine adducts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of-glycine crystal [Download Scientific Diagram]. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

SciSpace. (n.d.). The Infra-Red Absorption Spectra of Some Amino Acid-Metal Chelates at Liquid Air Temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino acid metal chelate [Download Scientific Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Retrieved from [Link]

-

YouTube. (2021, April 6). IR Spectra of Coordination Complexes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. FTIR spectra and normal-mode analysis of a tetranuclear manganese adamantane-like complex in two electrochemically prepared oxidation states: relevance to the oxygen-evolving complex of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. CN112876372A - Preparation method of this compound with high chelating degree - Google Patents [patents.google.com]

Application Note: X-ray Powder Diffraction (XRPD) for the Structural Characterization and Quality Control of Manganese Glycinate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese glycinate, a chelated coordination complex, is a vital nutritional supplement in pharmaceuticals and animal feed, prized for its enhanced bioavailability over inorganic manganese salts.[1] The clinical and nutritional efficacy of this compound is intrinsically linked to its solid-state properties, including its crystalline form, phase purity, and stability. X-ray Powder Diffraction (XRPD) is an indispensable analytical technique for the comprehensive characterization of this material. This application note provides an in-depth guide to the principles of XRPD, a detailed protocol for sample preparation, data acquisition, and analysis tailored to this compound. It is designed to equip researchers and quality control professionals with the expertise to verify the structural integrity, confirm successful chelation, and ensure the batch-to-batch consistency of this compound.

Part I: Foundational Principles of XRPD in Material Characterization

X-ray Powder Diffraction is a powerful, non-destructive technique used to analyze the structural properties of crystalline materials. The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice. When a monochromatic X-ray beam strikes a crystalline sample, it is diffracted in specific directions. This phenomenon is described by Bragg's Law :

nλ = 2d sin(θ)

where:

-

n is an integer

-

λ is the wavelength of the X-ray beam

-

d is the spacing between parallel crystal planes

-

θ is the angle of diffraction

An XRPD instrument measures the intensity of the diffracted X-rays as a function of the diffraction angle 2θ. The resulting plot, or diffractogram, serves as a unique "fingerprint" for a specific crystalline compound.[2] For the analysis of this compound, this fingerprint is crucial for:

-

Identity Confirmation: Verifying that the synthesized material is indeed the desired this compound chelate.

-

Phase Purity Assessment: Detecting the presence of crystalline impurities, such as unreacted starting materials (e.g., glycine, manganese sulfate) or undesired byproducts.[3]

-

Polymorph Screening: Identifying different crystalline forms (polymorphs) of this compound, which may possess different physical properties like solubility and stability.[4]

-

Crystallinity Analysis: Distinguishing between a well-ordered crystalline structure (sharp peaks) and a disordered amorphous form (broad halo).[5]

Part II: Synthesis and Optimized Sample Preparation for XRPD

The quality of XRPD data is directly dependent on the quality of the sample. This section provides a representative synthesis method to produce this compound and a detailed protocol for preparing the resulting powder for analysis.

A. Example Synthesis of this compound

This protocol is adapted from established methods for producing this compound with a high degree of chelation.[3][6]

-

Dissolution: Dissolve manganese sulfate (MnSO₄) and glycine in deionized water in a 1:2 molar ratio. A typical starting concentration would be 1 M MnSO₄.

-

pH Adjustment: While stirring the solution at an elevated temperature (70-85°C), slowly add a weak base, such as an ammonium hydroxide solution, to adjust the pH to a range of 6.0-7.0. This facilitates the deprotonation of glycine's carboxylic acid group, promoting chelation.[3]

-

Reaction: Maintain the temperature and pH for 1-2 hours to ensure the reaction goes to completion.

-

Crystallization: Slowly cool the reaction mixture to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the precipitated crystals by vacuum filtration. Wash the crystals with cold deionized water and then with ethanol to remove residual soluble impurities. Dry the final product in a vacuum oven at 50-60°C to a constant weight.

B. Protocol for XRPD Sample Preparation

The primary goal of sample preparation is to present a sufficient quantity of randomly oriented crystallites to the X-ray beam. This minimizes intensity variations caused by preferred orientation.

-

Particle Size Reduction (Micronization):

-

Action: Gently grind approximately 100-200 mg of the dried this compound powder using an agate mortar and pestle.

-

Causality: Grinding reduces the size of the crystallites. Smaller particles (typically 1-10 µm) lead to better particle statistics, ensuring that a sufficient number of crystals are sampled in every possible orientation, which results in more accurate and reproducible peak intensities. Overly aggressive grinding should be avoided as it can induce amorphization or phase transitions.

-

-

Sample Holder Loading (Back-Loading Technique):

-

Action: Place the sample holder face down on a clean, flat surface (like a glass slide). Fill the cavity from the back, gently tapping to ensure even packing. Use a straight-edged tool (like another glass slide) to press the powder flush with the back of the holder.

-

Causality: This "back-loading" method minimizes preferred orientation, a condition where plate-like or needle-shaped crystals align non-randomly, skewing the relative intensities of diffraction peaks. The gentle pressure ensures a dense pack without inducing alignment.

-

-

Surface Finishing:

-

Action: Once the holder is filled, carefully remove the glass slide from the front. The powder surface should be flat and perfectly flush with the surface of the sample holder.

-

Causality: A smooth, flat surface is critical to prevent errors in the measured diffraction angles. If the sample surface is above or below the instrument's focusing circle (an error known as sample displacement), the peaks in the resulting diffractogram will be systematically shifted from their true positions.

-

Part III: XRPD Data Acquisition Protocol

This section outlines the instrumental parameters for collecting a high-quality diffractogram of this compound.

A. Instrumentation and System Suitability

A standard powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) and a position-sensitive detector is recommended.[7] Before analyzing the sample, instrument performance should be verified using a certified reference material, such as NIST SRM 660c (Lanthanum Hexaboride) or powdered silicon, to check for peak position and resolution accuracy.

B. Recommended Data Collection Parameters

The following parameters are a robust starting point for the analysis of this compound.

| Parameter | Recommended Setting | Rationale |

| X-Ray Source | Cu Kα (λ = 1.54056 Å) | Provides good diffraction intensity for organic and coordination compounds; widely available. |

| Voltage & Current | 40 kV, 40 mA | Standard operating conditions that provide high X-ray flux for good signal-to-noise. |

| Scan Range (2θ) | 5° to 50° | This range covers the most characteristic diffraction peaks for metal-amino acid complexes and avoids excessive background at very low angles.[7] |

| Step Size (2θ) | 0.02° | A small step size ensures sufficient data points are collected to accurately define the peak shape and position. |

| Scan Speed / Dwell Time | 1-2 seconds/step | This provides a good balance between data quality and measurement time. Slower scan speeds can be used to improve the signal-to-noise ratio for samples with low crystallinity or for detecting trace impurities. |

| Sample Spinner | On (if available) | Rotating the sample during analysis further averages the signal from the crystallites, reducing the effects of preferred orientation. |

Part IV: Data Analysis and Interpretation Workflow

Analyzing the raw XRPD data involves a systematic process to confirm the identity and purity of the this compound sample.

Caption: Workflow for XRPD analysis of this compound.

-

Phase Identification: The first step is to compare the experimental diffractogram with reference patterns. This is done using software that interfaces with a crystallographic database, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD). A successful synthesis is confirmed if the experimental peak positions (2θ values) and relative intensities match the reference pattern for this compound.

-

Purity Assessment: Carefully inspect the diffractogram for the presence of additional peaks that do not belong to the this compound pattern. Compare these extraneous peaks against the reference patterns for common starting materials or byproducts, such as glycine or manganese sulfate. A patent on high-chelation this compound notes that the absence of characteristic glycine peaks (e.g., around 18.9°, 21.7°, or 29.9° 2θ) indicates complete complexation.[3]

-

Crystallinity Assessment: The sharpness of the diffraction peaks is a qualitative indicator of crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, while a broad, undulating background (an "amorphous halo") suggests the presence of a significant amorphous fraction.

Part V: Example Data and Common Troubleshooting

A. Example Peak Data for Analysis

The table below presents hypothetical data for a high-purity this compound sample, contrasted with the known peaks of a potential impurity, glycine. This demonstrates how XRPD can be used to confirm purity.

| 2θ Angle (°) [Hypothetical Mn Glycinate] | Relative Intensity (%) | 2θ Angle (°) [Reference: Glycine] | Relative Intensity (%) | Assessment |

| 10.5 | 85 | - | - | Characteristic of Mn Glycinate |

| 15.2 | 100 | - | - | Characteristic of Mn Glycinate |

| 18.9 | < 1 | 18.9 | 100 | PASS: Glycine peak is absent/trace |

| 22.8 | 60 | - | - | Characteristic of Mn Glycinate |

| 25.4 | 75 | - | - | Characteristic of Mn Glycinate |

| 29.9 | < 1 | 29.9 | 80 | PASS: Glycine peak is absent/trace |

| 35.1 | 40 | - | - | Characteristic of Mn Glycinate |

B. Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |